4,5,6-Trimethyl-2,3-dihydrobenzofuran-7-carbaldehyde
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Overview
Description
4,5,6-Trimethyl-2,3-dihydrobenzofuran-7-carbaldehyde is a chemical compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds containing fused benzene and furan rings. This particular compound is characterized by the presence of three methyl groups and an aldehyde functional group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,5,6-Trimethyl-2,3-dihydrobenzofuran-7-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,3-dihydro-1-benzofuran with trimethyl-substituted aldehydes in the presence of a catalyst. The reaction conditions often include moderate temperatures and the use of solvents like dichloromethane or toluene to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 4,5,6-Trimethyl-2,3-dihydrobenzofuran-7-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methyl groups can undergo electrophilic substitution reactions, introducing different functional groups into the benzofuran ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophilic reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: 4,5,6-Trimethyl-2,3-dihydro-1-benzofuran-7-carboxylic acid.
Reduction: 4,5,6-Trimethyl-2,3-dihydro-1-benzofuran-7-methanol.
Substitution: Various substituted benzofuran derivatives depending on the electrophile used.
Scientific Research Applications
4,5,6-Trimethyl-2,3-dihydrobenzofuran-7-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and reactivity.
Mechanism of Action
The mechanism of action of 4,5,6-Trimethyl-2,3-dihydrobenzofuran-7-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Benzofuran: The parent compound without the trimethyl and aldehyde substitutions.
2,3-Dihydro-1-benzofuran: Lacks the trimethyl and aldehyde groups but shares the core structure.
4,5,6-Trimethyl-2,3-dihydro-1-benzofuran: Similar but without the aldehyde group.
Uniqueness: 4,5,6-Trimethyl-2,3-dihydrobenzofuran-7-carbaldehyde is unique due to the presence of both the trimethyl groups and the aldehyde functional group. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications .
Properties
CAS No. |
89240-13-1 |
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Molecular Formula |
C12H14O2 |
Molecular Weight |
190.24 g/mol |
IUPAC Name |
4,5,6-trimethyl-2,3-dihydro-1-benzofuran-7-carbaldehyde |
InChI |
InChI=1S/C12H14O2/c1-7-8(2)10-4-5-14-12(10)11(6-13)9(7)3/h6H,4-5H2,1-3H3 |
InChI Key |
PHDJBLKNKWSNQU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(C(=C1C)C=O)OCC2)C |
Origin of Product |
United States |
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